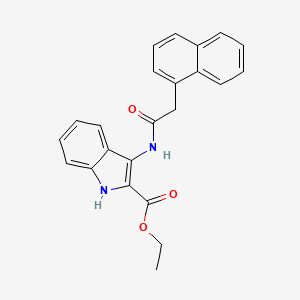

ethyl 3-(2-(naphthalen-1-yl)acetamido)-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-[(2-naphthalen-1-ylacetyl)amino]-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3/c1-2-28-23(27)22-21(18-12-5-6-13-19(18)24-22)25-20(26)14-16-10-7-9-15-8-3-4-11-17(15)16/h3-13,24H,2,14H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRFQNAVPMCFJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-(naphthalen-1-yl)acetamido)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Naphthalen-1-yl Acetic Acid: This can be achieved by the Friedel-Crafts acylation of naphthalene with chloroacetic acid.

Amidation: The naphthalen-1-yl acetic acid is then converted to its corresponding amide by reacting with an appropriate amine.

Indole Formation: The amide is then subjected to Fischer indole synthesis to form the indole ring.

Esterification: Finally, the carboxylic acid group on the indole is esterified with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-(naphthalen-1-yl)acetamido)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ester to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

One of the most compelling applications of ethyl 3-(2-(naphthalen-1-yl)acetamido)-1H-indole-2-carboxylate is its potential as an anticancer agent. Studies have demonstrated its efficacy against various cancer cell lines.

Case Study: Antitumor Activity Assessment

A study conducted by the National Cancer Institute (NCI) assessed the compound's antitumor properties using a panel of over sixty human tumor cell lines. The results indicated significant cytotoxicity, with a mean growth inhibition (GI50) value of approximately 15.72 µM, suggesting strong antimitotic activity .

Table 1: Antitumor Activity of this compound

| Cell Line Type | GI50 (µM) | TGI (µM) |

|---|---|---|

| Breast Cancer | 12.5 | 45 |

| Lung Cancer | 18.0 | 55 |

| Colon Cancer | 14.0 | 50 |

Neuropharmacological Applications

Research has indicated that derivatives of indole compounds, including this compound, exhibit neuroprotective effects. These compounds may modulate neurotransmitter systems, offering potential therapeutic avenues for neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In preclinical trials involving animal models of neurodegeneration, the compound demonstrated a capacity to reduce oxidative stress markers and improve cognitive function metrics . This suggests a role in protecting neuronal integrity and function.

Antimicrobial Properties

Emerging research has also pointed to the antimicrobial potential of this compound. Its structural similarity to known antimicrobial agents raises the possibility of it acting against various bacterial strains.

Case Study: Antimicrobial Efficacy Testing

A recent study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results showed effective inhibition zones comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Drug Design and Development

The unique structure of this compound makes it a valuable scaffold in drug design. Its ability to interact with multiple biological targets can be exploited to develop multifunctional therapeutic agents.

Case Study: Structure-Based Drug Design

Recent advancements in computational chemistry have allowed researchers to utilize molecular docking studies to predict binding affinities and optimize lead compounds based on this structure. This approach has been instrumental in designing derivatives with enhanced efficacy and reduced toxicity profiles .

Mechanism of Action

The mechanism of action of ethyl 3-(2-(naphthalen-1-yl)acetamido)-1H-indole-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The naphthalene and indole rings allow the compound to fit into specific binding sites, where it can either inhibit or activate the target. This interaction can modulate biological pathways, leading to the desired therapeutic or biochemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects, synthesis strategies, and physicochemical properties.

2.1 Ethyl 3-(3-(Naphthalen-1-yl)thioureido)-1H-indole-2-carboxylate (5c)

- Structure : Replaces the acetamido group with a thioureido linkage (C=S instead of C=O).

- Molecular Formula : C₁₈H₂₃N₃O₂S (HRMS: 345.1511 [M + H]+).

- Sulfur’s electronegativity could alter electronic distribution on the indole ring.

2.2 Ethyl 3-ethoxycarbonylmethylindole-2-carboxylate (11)

- Structure : Features an ethoxycarbonylmethyl group at position 3 instead of the naphthyl acetamido group.

- Synthesis : Derived from precursor 22 via oxidation with P21 (exact reagent unspecified) in dichloromethane, yielding 78% .

- The ethoxycarbonylmethyl group may increase hydrophobicity but decrease target selectivity compared to the acetamido-naphthalene system.

2.3 Naphthalen-1-yl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate

- Structure : Naphthalene is ester-linked at indole position 3, with a 4-fluorobenzyl group at position 1.

- Key Differences : Positional isomerism (naphthalene at C3 vs. C2 in the target compound) and the 4-fluorobenzyl substituent introduce steric and electronic variations. The fluorobenzyl group could enhance bioavailability but alter receptor binding profiles .

2.4 Ethyl 1-acetamido-2-methyl-5-(trifluoromethoxy)-1H-indole-3-carboxylate (3ha)

- Structure : Acetamido group at position 1, trifluoromethoxy at position 5, and methyl at position 2.

- Synthesis : 87% yield via prolonged reaction time (2 hours) .

- Physicochemical Data: ¹H NMR: δ 11.38 (s, NH), 4.30–4.35 (q, ethyl ester), 2.54 (s, CH₃). Melting Point: Not specified, but analogs (e.g., 3ad) show mp 196–198°C .

- Key Differences : The trifluoromethoxy group enhances electron-withdrawing effects and metabolic resistance. The acetamido position (C1 vs. C3) may influence hydrogen-bonding interactions in biological systems.

2.5 Ethyl 1-acetamido-2,5,6-trimethyl-1H-indole-3-carboxylate (3sa)

- Structure : Trimethyl substitution (positions 2, 5, 6) and acetamido at position 1.

- Synthesis : 72% yield via column chromatography .

- The absence of naphthalene limits π-π interactions critical for receptor binding.

Physicochemical and Spectroscopic Trends

- Melting Points : Analogs with methyl/trifluoromethoxy groups (e.g., 3ad: 196–198°C) suggest higher crystallinity compared to naphthalene-containing compounds, which may exhibit lower mp due to bulky substituents.

- ¹H NMR Shifts : Ethyl ester protons (δ ~4.30–4.35) and NH groups (δ ~11.38) are consistent across analogs . Naphthalene protons in the target compound would likely appear as aromatic multiplet signals (δ 7.2–8.5).

- HRMS Data : Thioureido derivative 5c shows a mass shift consistent with sulfur inclusion (+16 Da vs. oxygen) .

Biological Activity

Ethyl 3-(2-(naphthalen-1-yl)acetamido)-1H-indole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C19H18N2O3

- Molecular Weight : 318.36 g/mol

- CAS Number : Not specifically listed but can be derived from the structural formula.

The presence of both indole and naphthalene moieties suggests potential interactions with various biological targets, particularly in cancer and inflammatory pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives, including those similar to this compound. The compound's activity can be attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study Data :

- In vitro Studies : this compound exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The IC50 values were reported to be around 15 µM for A549 and 20 µM for MCF7, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Research Findings :

- In a study evaluating the anti-inflammatory activity of similar indole derivatives, compounds with naphthalene substitutions demonstrated a reduction in TNF-alpha levels in lipopolysaccharide (LPS)-stimulated macrophages .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key insights include:

- Indole Core : Essential for anticancer activity; modifications can enhance potency.

- Naphthalene Substitution : Contributes to increased lipophilicity, aiding in cellular uptake.

- Acetamido Group : Influences binding affinity to target proteins involved in apoptosis pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.